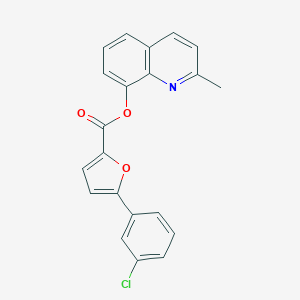![molecular formula C24H23ClN4O2 B317703 N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B317703.png)
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, a chlorophenyl group, and an isopropyl-methylphenoxy moiety, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the benzotriazole derivative with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Amino or thiol-substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and isopropyl-methylphenoxy groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide
- N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
- N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the isopropyl-methylphenoxy moiety contributes to its stability and lipophilicity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C24H23ClN4O2 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H23ClN4O2/c1-15(2)20-10-4-16(3)12-23(20)31-14-24(30)26-18-7-11-21-22(13-18)28-29(27-21)19-8-5-17(25)6-9-19/h4-13,15H,14H2,1-3H3,(H,26,30) |
Clave InChI |
LDALYKRQPMBUID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[(Z)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-1,3-benzothiazol-6-yl] thiocyanate](/img/structure/B317621.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317623.png)
![1-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B317624.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-4-(4-fluorophenyl)-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B317625.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317628.png)



![2-Methyl-8-quinolinyl3-[5-(4-chlorophenyl)-2-furyl]acrylate](/img/structure/B317632.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B317634.png)
![(5Z)-1-(3-chlorophenyl)-5-[(2-methylanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B317636.png)
![ethyl 4-[4-(diethylamino)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317637.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B317640.png)

